2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Overview
Description
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, also known as N-Phthalimidoethylthiazole, is a synthetic organic compound that is used in a variety of scientific and medical applications. It is a white crystalline solid that has a melting point of 220°C and a molecular weight of 229.29 g/mol. It is soluble in water, ethanol, and methanol, making it a useful reagent for a variety of laboratory experiments. N-Phthalimidoethylthiazole has been studied extensively in recent years due to its potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
- Antibacterial and Antioxidant Activities
- Field : Medicinal Chemistry
- Application : Thiazole-based Schiff base compounds, including 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism .
- Methods : Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize these compounds .
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
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Antifungal and Antiretroviral Activities
- Field : Medicinal Chemistry
- Application : Thiazoles, including 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, are found in many potent biologically active compounds, such as Ritonavir (antiretroviral drug), and Abafungin (antifungal drug) .
- Methods : These compounds are synthesized through various chemical reactions .
- Results : These compounds have shown significant antifungal and antiretroviral activities .
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Schistosomicide and Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Niridazole, a thiazole derivative, is used as a schistosomicide and is also prescribed for the treatment of periodontitis, an inflammatory disease .
- Methods : Niridazole is synthesized through various chemical reactions .
- Results : Niridazole has shown significant schistosomicide and anti-inflammatory activities .
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Anticancer Activities
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development and has several biological activities, including acting as an anticancer agent .
- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
- Results : These compounds have shown significant anticancer activities .
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Antimicrobial Activities
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole scaffold is also used in the development of antimicrobial agents .
- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
- Results : These compounds have shown significant antimicrobial activities .
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Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole scaffold is also used in the development of anti-inflammatory agents .
- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
- Results : These compounds have shown significant anti-inflammatory activities .
properties
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRVCKYGBAIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656825 | |
Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl | |
CAS RN |
137118-00-4 | |
Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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